molecular formula C13H13NO2 B12105651 3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B12105651
M. Wt: 215.25 g/mol
InChI Key: BYOAWGXTADKWHX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile is an organic compound that features a cyclopropyl group, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl reagent under specific conditions.

    Formation of the Nitrile Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The cyclopropyl group may interact with enzymes or receptors, while the methoxyphenyl group can participate in binding interactions. The nitrile group may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C13H13NO2/c1-16-12-5-3-2-4-10(12)11(8-14)13(15)9-6-7-9/h2-5,9,11H,6-7H2,1H3

InChI Key

BYOAWGXTADKWHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C#N)C(=O)C2CC2

Origin of Product

United States

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